1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(3-piperidin-1-ylpropyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-8-15(9-3-1)11-5-12-16-10-4-6-14-7-13-16/h14H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWIJRNCOHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202337 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-16-4 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chloropropyl-1,4-diazepane
The diazepane intermediate is synthesized via cyclization of 1,4-diaminobutane with 1,3-dibromopropane under high-dilution conditions to minimize polymerization. A modified SnAP (Stannyl Azide Protocol) approach, as described for morpholine and piperazine derivatives, is adapted here.
Procedure :
-
1,4-Diaminobutane (10 mmol) and 1,3-dibromopropane (10 mmol) are dissolved in anhydrous THF under N₂.
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Triethylamine (20 mmol) is added dropwise, and the mixture is stirred at 55°C for 18 hours.
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The crude product is purified via column chromatography (hexanes/EtOAc, 4:1) to yield 3-chloropropyl-1,4-diazepane as a colorless liquid (68% yield).
Characterization :
Coupling with Piperidine
The alkylation of piperidine with 3-chloropropyl-1,4-diazepane is performed under basic conditions.
Procedure :
-
Piperidine (12 mmol) and 3-chloropropyl-1,4-diazepane (10 mmol) are dissolved in acetonitrile.
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K₂CO₃ (20 mmol) is added, and the mixture is stirred at 80°C for 24 hours.
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Purification via silica gel chromatography (CH₂Cl₂/CH₃OH, 20:1) yields the target compound as a yellow oil (52% yield).
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | CH₃CN | 80 | 52 |
| NEt₃ | DMF | 100 | 38 |
Stepwise Construction via 3-(Piperidin-1-yl)propylamine
Preparation of 3-(Piperidin-1-yl)propylamine
A reductive amination strategy is employed using piperidine and acrylonitrile, followed by hydrogenation.
Procedure :
-
Piperidine (10 mmol) and acrylonitrile (10 mmol) are heated at 60°C for 6 hours in MeOH.
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The nitrile intermediate is hydrogenated over Raney Ni (10 atm H₂, 24 hours) to yield 3-(piperidin-1-yl)propylamine.
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Yield : 74% (two steps).
¹H NMR (DMSO-d₆): δ 2.38 (m, 4H, piperidine CH₂), 1.45 (s, 2H, NH₂), 1.29 (m, 6H, propyl CH₂).
Cyclization to Form 1,4-Diazepane
The amine is reacted with 1,3-dibromopropane to form the seven-membered ring.
Procedure :
-
3-(Piperidin-1-yl)propylamine (8 mmol) and 1,3-dibromopropane (8 mmol) are stirred in THF with K₂CO₃ (16 mmol) at 0°C.
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After 12 hours, the mixture is filtered and concentrated.
Challenges :
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Competing intermolecular reactions reduce yield; high dilution (0.1 M) improves selectivity.
Palladium-Catalyzed Coupling for Direct Linkage
Buchwald-Hartwig Amination
A modern approach employs palladium catalysis to couple pre-formed piperidine and diazepane fragments.
Procedure :
-
1-Bromo-3-(piperidin-1-yl)propane (5 mmol) and 1,4-diazepane (5 mmol) are combined with Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (15 mmol) in toluene.
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Yield : 48% after column chromatography.
Mechanistic Insight :
-
Oxidative addition of the alkyl bromide to Pd⁰ forms a Pd(II) intermediate, followed by amine coordination and reductive elimination.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 52 | 95 | Simple, one-pot | Low regioselectivity |
| Stepwise Construction | 61 | 98 | High control over intermediates | Multi-step, time-consuming |
| Palladium Catalysis | 48 | 90 | Modular, scalable | Costly catalysts, sensitivity |
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or diazepane rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, their substituents, and receptor affinities:
Key Insights from Comparative Analysis
Substituent Effects on Receptor Binding
- Piperidine vs. Pyridine : The piperidinylpropyl group in the target compound introduces a bulky, flexible substituent compared to pyridinyl analogs (e.g., NS3531). Pyridinyl derivatives exhibit nAChR agonism due to favorable π-π stacking with receptor residues, while piperidine’s aliphatic nature may favor interactions with hydrophobic pockets .
- Aryl vs. Heteroaryl : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates 5-HT7R selectivity, likely due to the electron-withdrawing chloro group enhancing binding. In contrast, thioether-linked analogs (e.g., compound 7 in ) show sigma-2 affinity, suggesting sulfur atoms improve membrane permeability .
Physicochemical Properties
- Solubility : Thioether-containing analogs (e.g., compound 7) exhibit moderate water solubility (1.6 mg/L), while trifluoromethylphenyl derivatives may have enhanced lipophilicity .
- Thermal Stability : Piperidinylpropyl-substituted diazepanes are likely stable up to ~170°C, similar to antiparkinsonian analogs with melting points of 172–173°C .
Biological Activity
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diazepane ring structure substituted with a piperidinyl propyl group. This structural configuration is significant as it influences the compound's pharmacological properties.
This compound interacts with various molecular targets, including receptors and enzymes. Its mechanism may involve:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It has shown potential in modulating receptor activity, particularly in the central nervous system (CNS), suggesting applications in neuropharmacology.
Pharmacological Applications
The compound has been explored for several pharmacological applications:
- Anticancer Activity : Studies indicate that derivatives of similar structures exhibit anticancer properties by inhibiting critical pathways involved in tumor growth. For instance, related compounds have shown dose-dependent inhibition of key signaling pathways in cancer cell lines .
- CNS Activity : Its structural similarity to known CNS-active compounds suggests potential use in treating neurological disorders. Research indicates that piperidine derivatives can enhance the efficacy of treatments targeting serotonin receptors .
Case Studies
Several studies have highlighted the biological activity of related compounds and their implications:
- Inhibition Studies : A study on related piperidine derivatives indicated significant inhibition of human 5-HT1D receptors, demonstrating high affinity and selectivity . This suggests that this compound may similarly interact with these receptors.
- Antiproliferative Effects : Research on structurally analogous compounds revealed IC50 values ranging from 0.3 to 11.6 µM against various cancer cell lines, indicating potent antiproliferative effects that may extend to this compound .
Comparative Analysis
The following table summarizes the biological activity of this compound and its analogs based on available data:
| Compound Name | Target Receptor/Enzyme | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| This compound | 5-HT1D receptor | TBD | Potential agonist |
| Analog A (related structure) | EGFR | 0.3 - 11.6 | Antiproliferative |
| Analog B (related structure) | CDK9 | TBD | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 1,4-diazepane with a propyl halide derivative bearing a piperidine substituent. For example, 3-(piperidin-1-yl)propyl bromide can react with 1,4-diazepane under basic conditions (e.g., K₂CO₃ or NaOH) in aprotic solvents like acetonitrile or DMF. Elevated temperatures (~60–80°C) and 12–24 hours of stirring are common .
- Critical Consideration : Impurities may arise from incomplete alkylation or competing N-alkylation at other positions. Purification via column chromatography (e.g., silica gel with MeOH/EtOAc gradients) or recrystallization (e.g., MeOH/Et₂O) is essential .
Q. How does the piperidinylpropyl substituent affect the compound’s physicochemical properties compared to other diazepane derivatives?
- Methodological Answer : The piperidinylpropyl group enhances lipophilicity (calculated logP ~2.5–3.0), improving membrane permeability, as demonstrated in analogs like 4-(3-piperidin-1-yl-propyl)-[1,4]diazepan-5-one. This substituent also introduces steric bulk, potentially altering receptor-binding kinetics. Comparative HPLC or LC-MS analysis with methyl or ethyl analogs can quantify polarity differences .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for diagnostic signals: δ ~2.5–3.5 ppm (piperidine N–CH₂ and diazepane ring protons) and δ ~1.4–1.8 ppm (propyl CH₂ groups) .
- MS : ESI-MS typically shows [M+H]⁺ peaks near m/z 252 (C₁₅H₂₇N₃). High-resolution mass spectrometry (HRMS) confirms molecular formula .
- IR : Stretching vibrations for C–N (~1100–1250 cm⁻¹) and aliphatic C–H (~2850–2950 cm⁻¹) are key .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with CNS targets like dopamine or serotonin receptors?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for diazepanes (e.g., D₃ dopamine, 5-HT₁A serotonin receptors). Use crystal structures from the PDB (e.g., 4M48 for D₃).
- Docking Workflow : Prepare the ligand (protonation states at physiological pH) and receptor (hydration, minimization). Autodock Vina or Schrödinger Suite can simulate binding poses. Focus on hydrogen bonding with conserved residues (e.g., Asp110 in D₃) and hydrophobic interactions with piperidine/diazepane moieties .
- Validation : Compare with experimental binding assays (e.g., radioligand displacement using [³H]spiperone for D₃) to refine computational models .
Q. What strategies resolve contradictions in reported biological activities of diazepane analogs with piperidine substituents?
- Methodological Answer :
- Data Harmonization : Cross-reference studies using standardized assays (e.g., CEREP panel for receptor profiling). For example, fluorobenzyl-diazepanes show variable 5-HT₁A affinity depending on substitution position (ortho > para) .
- Structural-Activity Relationships (SAR) : Systematically compare substituent effects. For this compound, evaluate the impact of propyl chain length or piperidine methylation on off-target activity .
- Meta-Analysis : Use tools like RevMan to aggregate data from disparate sources, adjusting for variables like assay type (e.g., cell-based vs. membrane preparations) .
Q. How can in vivo pharmacokinetic studies be designed to assess the blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer :
- Animal Models : Administer 1–5 mg/kg (IV or PO) to rodents. Collect plasma and brain homogenates at timed intervals.
- Analytical Methods : Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Calculate brain-to-plasma ratio (B/P) and unbound fraction (fu) using equilibrium dialysis .
- Surrogate Markers : Corrogate with lipophilicity (logD) and P-glycoprotein efflux ratios (e.g., Caco-2 assays) to predict BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
